4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate
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Overview
Description
4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate is an organic compound with the molecular formula C17H16O5S and a molecular weight of 332.37 g/mol . This compound is characterized by the presence of a methoxyphenyl group, a propenyl group, and a methanesulfonate ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with methanesulfonyl chloride in the presence of a base to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The methanesulfonate group can participate in nucleophilic substitution reactions, leading to the modification of target molecules .
Comparison with Similar Compounds
Similar compounds to 4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate include:
- 4-[(Z)-3-(4-hydroxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate
- 4-[(Z)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate
- 4-[(Z)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique properties of this compound arise from the presence of the methoxy group, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5S/c1-21-15-10-6-14(7-11-15)17(18)12-5-13-3-8-16(9-4-13)22-23(2,19)20/h3-12H,1-2H3/b12-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPPMLLDRWMDSP-XGICHPGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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